molecular formula C7H8Cl2FN B2815798 2-Chloro-4-fluoro-N-methylaniline;hydrochloride CAS No. 2402837-60-7

2-Chloro-4-fluoro-N-methylaniline;hydrochloride

Cat. No.: B2815798
CAS No.: 2402837-60-7
M. Wt: 196.05
InChI Key: NPKNRIUPZQPQLA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₇H₈Cl₂FN (base: C₇H₇ClFN + HCl). It features a chloro (-Cl) substituent at the 2-position, a fluoro (-F) group at the 4-position, and an N-methyl (-CH₃) moiety on the aniline nitrogen. This compound is typically synthesized via acid hydrolysis of nitrone precursors using thionyl chloride and hydrochloric acid, yielding solids with moderate efficiency (~38.5%) .

Properties

IUPAC Name

2-chloro-4-fluoro-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKNRIUPZQPQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N-methylaniline;hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate to form N-methylaniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation and salt formation. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

  • 2-Chloro-4-fluoro-N-methylaniline;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique halogen substituents enhance the biological activity of resultant drugs.

2. Enzyme Inhibition Studies

  • The compound is utilized in enzyme inhibition studies, particularly involving cytochrome P450 enzymes. These studies help elucidate the metabolic pathways of drugs and their potential interactions with biological systems.

3. Material Science

  • It is employed in the development of specialty chemicals and materials, including dyes and pigments. The fluorine and chlorine atoms contribute to the stability and reactivity of these materials, making them suitable for industrial applications .

Case Study 1: Enzyme Interaction

A study investigated the metabolism of this compound using rat liver microsomes. Results indicated that this compound undergoes N-demethylation and hydroxylation reactions, producing metabolites that can affect cellular functions .

Reaction TypeProducts Produced
N-DemethylationHydroxylamines
HydroxylationBenzaldehydes

Case Study 2: Toxicological Assessment

Research on the toxicological effects of this compound revealed acute toxicity at high concentrations, particularly affecting respiratory function. This highlights the importance of safety assessments when utilizing this compound in research settings .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position and type of substituents (e.g., 2-Cl vs. 4-Cl, F vs. CH₃) significantly alter molecular weight and polarity. Fluorine’s electronegativity increases polarity compared to methyl groups, enhancing water solubility in hydrochloride forms .

Physicochemical and Spectral Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility. Fluorine’s electronegativity further enhances polarity compared to methylated analogs (e.g., 2-chloro-4-methylaniline hydrochloride) .
  • Spectral Identification :
    • NMR : Distinct chemical shifts for fluorine (¹⁹F NMR) and chlorine (³⁵Cl NMR) aid structural confirmation.
    • Mass Spectrometry : Base compound (C₇H₇ClFN) shows a molecular ion peak at m/z 159.59, while hydrochloride adducts appear at m/z 196.05 .

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-4-fluoro-N-methylaniline hydrochloride in laboratory settings?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : Introduce halogen substituents (chloro and fluoro) via electrophilic aromatic substitution under controlled temperature (10–40°C) using reagents like Cl₂ or F₂ gas in inert solvents (e.g., dichloromethane) .
  • Step 2 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to form the secondary amine .
  • Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride derivative.
    Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography. Reaction progress is monitored using TLC, and final purity (>95%) is confirmed via HPLC .

Q. How can researchers optimize the purification of 2-Chloro-4-fluoro-N-methylaniline hydrochloride to achieve high purity (>98%)?

Key strategies include:

  • Recrystallization : Use mixed solvents (e.g., ethanol and hexane) to enhance crystal lattice formation.
  • Chromatography : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to isolate impurities .
  • Vacuum Drying : Remove residual solvents at 50°C under reduced pressure for 24 hours to prevent hygroscopic degradation .

Q. What safety protocols are critical when handling 2-Chloro-4-fluoro-N-methylaniline hydrochloride?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-Withdrawing Effects : The chloro (σp = 0.23) and fluoro (σp = 0.06) groups deactivate the aromatic ring, directing electrophiles to the meta position.
  • Activation Energy : Fluorine’s strong electronegativity increases the energy barrier for nucleophilic attack, requiring harsher conditions (e.g., elevated temperatures or catalysts like AlCl₃) .
  • Experimental Validation : Use NMR to track substituent effects on chemical shifts (e.g., upfield shifts for aromatic protons adjacent to halogens) .

Q. What advanced spectroscopic techniques confirm the structural integrity of 2-Chloro-4-fluoro-N-methylaniline hydrochloride, particularly in distinguishing positional isomers?

  • ¹H/¹³C NMR : Compare coupling constants (e.g., J = 8–10 Hz for ortho-F substituents vs. J = 2–4 Hz for para-F) and chemical shifts (δ 6.8–7.2 ppm for aromatic protons) .
  • X-Ray Crystallography : Resolve bond angles (e.g., C-Cl bond length ≈ 1.74 Å) and confirm halogen positioning .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (m/z ≈ 191.05 for [M+H]⁺) and fragmentation patterns .

Q. How should researchers address discrepancies in reported biological activities of this compound across in vitro studies?

  • Purity Verification : Re-analyze batches using HPLC to rule out impurity-driven effects .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and negative controls.
  • Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict the compound’s interactions with biological targets like enzymes?

  • Molecular Docking : Use AutoDock Vina to model binding affinities with active sites (e.g., cytochrome P450).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 5 eV) to predict electron transfer mechanisms .

Q. How does the hydrochloride salt form enhance solubility compared to the free base?

  • Ionic Interactions : The protonated amine forms hydrogen bonds with water, increasing solubility from <1 mg/mL (free base) to >50 mg/mL (hydrochloride) in aqueous buffers .
  • pH Stability : The salt maintains stability in acidic conditions (pH 2–4), preventing degradation during in vitro assays .

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